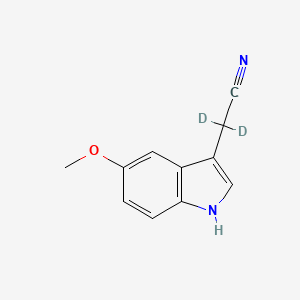
5-Methoxyindole-3-acetonitrile-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxyindole-3-acetonitrile-d2 is a deuterated derivative of 5-Methoxyindole-3-acetonitrile. This compound is often used as a stable isotope-labeled standard in various analytical applications. The presence of deuterium atoms makes it particularly useful in mass spectrometry and other analytical techniques where precise quantification is required .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyindole-3-acetonitrile-d2 typically involves the introduction of deuterium atoms into the parent compound, 5-Methoxyindole-3-acetonitrile. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve the use of a palladium catalyst under an inert atmosphere to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxyindole-3-acetonitrile-d2 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: 5-Methoxyindole-3-acetone
Reduction: 5-Methoxyindole-3-ethylamine
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-Methoxyindole-3-acetonitrile-d2 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of indole derivatives.
Biology: Employed in studies involving metabolic pathways of indole compounds.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of 5-Methoxyindole-3-acetonitrile-d2 is primarily related to its role as a stable isotope-labeled compound. In biological systems, it can be used to trace metabolic pathways and interactions with molecular targets. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various analytical techniques .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methoxyindole-3-acetonitrile
- 5-Methoxyindole-3-acetone
- 5-Methoxyindole-3-ethylamine
Uniqueness
The primary uniqueness of 5-Methoxyindole-3-acetonitrile-d2 lies in its deuterium labeling. This feature makes it particularly valuable in analytical applications where precise quantification and tracing are required. Compared to its non-deuterated counterparts, it offers enhanced stability and accuracy in mass spectrometric analyses .
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
2,2-dideuterio-2-(5-methoxy-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C11H10N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3/i4D2 |
Clave InChI |
ZBQCXEREMRGOCO-APZFVMQVSA-N |
SMILES isomérico |
[2H]C([2H])(C#N)C1=CNC2=C1C=C(C=C2)OC |
SMILES canónico |
COC1=CC2=C(C=C1)NC=C2CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


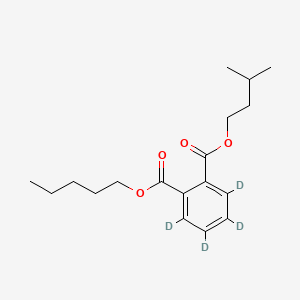
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)



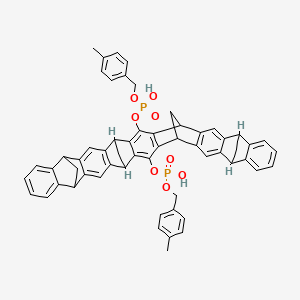
![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12410920.png)

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6](/img/structure/B12410933.png)


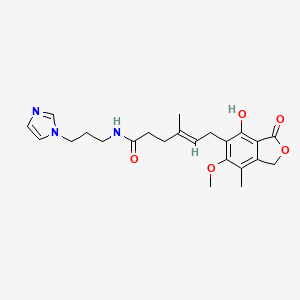
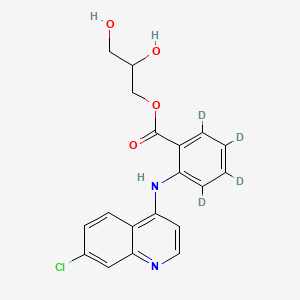
![2-(3-Chloro-phenyl)-benzo[h]chromen-4-one](/img/structure/B12410958.png)
